(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide
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Description
(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in drug development. This compound is a derivative of acrylamide and has been synthesized using various methods.
Scientific Research Applications
Polyacrylamide Applications
Polyacrylamide, derived from acrylamide, finds extensive applications in various fields. It is utilized as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. Moreover, polyacrylamide serves as a solid support in laboratories for protein separation via electrophoresis (Friedman, 2003).
Metabolism and Toxicology
Acrylamide undergoes metabolism in humans, forming various metabolites. The study of these metabolic processes is crucial for understanding the toxicological impact of acrylamide and its derivatives on human health (Fennell et al., 2005).
Cellular Mechanobiology Research
In cellular mechanobiology research, polyacrylamide substrates are activated for protein patterning. This technique provides precise control over geometric and mechanical factors that cells perceive, thus aiding in the study of cell behavior (Poellmann & Wagoner Johnson, 2013).
Protein Studies
Acrylamide is an effective quencher of tryptophanyl fluorescence in proteins. This property is useful for sensing the exposure of tryptophan residues in proteins, thereby aiding in the study of protein conformation and binding dynamics (Eftink & Ghiron, 1976).
Genotoxicity Studies
The DNA-damaging potential of acrylamide has been investigated in human lymphocytes, revealing insights into the mechanisms of acrylamide-induced DNA damage and its implications (Błasiak et al., 2004).
Corrosion Inhibition
Acrylamide derivatives are studied for their corrosion inhibition properties, particularly in protecting metals like copper in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Interaction with Amino Acids and DNA
Studies on the interaction of acrylamide with amino acids and DNA have significant implications for understanding the cytotoxicity and internal exposure of these toxins after food intake (Ou et al., 2020).
Polymer Electrode Applications
Polyacrylamide derivatives have been developed for use in organic rechargeable devices, demonstrating potential as electrode-active polymers in energy storage technologies (Koshika et al., 2010).
properties
IUPAC Name |
(E)-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-6-5-9-17(14-15)21-20(22)13-11-18-10-12-19(23-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKDWXSHGIYFDO-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.